molecular formula C12H9ClN2O3S B13877870 Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate

Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate

Cat. No.: B13877870
M. Wt: 296.73 g/mol
InChI Key: YILXNDXVNCSGEW-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate ester and an amide linkage to a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate typically involves a multi-step process:

    Formation of the Amide Linkage: The initial step involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 3-amino-4-methylpyridine in the presence of a base such as triethylamine. This reaction forms the amide bond between the thiophene and pyridine rings.

    Esterification: The carboxylic acid group on the pyridine ring is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate: Similar structure but with a benzene ring instead of a pyridine ring.

    Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is unique due to the combination of its pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C12H9ClN2O3S

Molecular Weight

296.73 g/mol

IUPAC Name

methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-4-carboxylate

InChI

InChI=1S/C12H9ClN2O3S/c1-18-12(17)7-4-5-14-6-8(7)15-11(16)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,16)

InChI Key

YILXNDXVNCSGEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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